molecular formula C8H11NO B2968649 (1S)-1-(pyridin-2-yl)propan-1-ol CAS No. 18209-34-2

(1S)-1-(pyridin-2-yl)propan-1-ol

Cat. No.: B2968649
CAS No.: 18209-34-2
M. Wt: 137.182
InChI Key: OBUPVPZCSVEBQN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(pyridin-2-yl)propan-1-ol is an organic compound that features a pyridine ring attached to a propanol moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts. This method ensures the production of the (1S) enantiomer with high enantiomeric excess. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Another synthetic route involves the Grignard reaction, where 2-bromopyridine reacts with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts to achieve efficient and cost-effective synthesis. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized to (1S)-1-(pyridin-2-yl)propan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives of this compound can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include (1S)-1-(pyridin-2-yl)propan-1-one, halogenated derivatives, and various substituted pyridine compounds.

Scientific Research Applications

(1S)-1-(pyridin-2-yl)propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(pyridin-2-yl)propan-1-ol: The enantiomer of (1S)-1-(pyridin-2-yl)propan-1-ol, which may exhibit different biological activity and properties.

    2-(pyridin-2-yl)ethanol: A structurally similar compound with a shorter carbon chain, which may have different chemical reactivity and applications.

    2-(pyridin-2-yl)propan-2-ol: A compound with a similar structure but with a tertiary alcohol group, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a pyridine ring and a primary alcohol group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-1-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUPVPZCSVEBQN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-pyridine carboxaldehyde (4.0 g, 37.34 mmol) in THF (50 mL) at 0° C., add 3M ethyl magnesium bromide in ether (18.7 mL, 56.0 mmol), continue stirring for 30 min at 0° C. and then at ambient temperature for 2 h. Add water (200 mL), extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a yellow oil (3.39 g, 66%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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